Methyl 2-hydroxybutanoate

Chiral synthesis Pharmaceutical intermediates Stereoselective catalysis

Methyl 2-hydroxybutanoate (CAS 29674-47-3), also known as methyl 2-hydroxybutyrate, is an α-hydroxy ester with the molecular formula C5H10O3 and molecular weight 118.13 g/mol. It exists as a colorless liquid at room temperature with a boiling point of approximately 159.3 °C at 760 mmHg, density of 1.05–1.1 g/cm³, refractive index of 1.42, and flash point of 54.6 °C.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 29674-47-3
Cat. No. B1362857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxybutanoate
CAS29674-47-3
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCCC(C(=O)OC)O
InChIInChI=1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3
InChIKeyDDMCDMDOHABRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Hydroxybutanoate (CAS 29674-47-3): Essential Baseline for Procurement Decisions


Methyl 2-hydroxybutanoate (CAS 29674-47-3), also known as methyl 2-hydroxybutyrate, is an α-hydroxy ester with the molecular formula C5H10O3 and molecular weight 118.13 g/mol . It exists as a colorless liquid at room temperature with a boiling point of approximately 159.3 °C at 760 mmHg, density of 1.05–1.1 g/cm³, refractive index of 1.42, and flash point of 54.6 °C [1]. The compound bears a single chiral center at the C2 position, enabling stereochemical control in downstream applications . Its core functional architecture—combining a secondary hydroxyl group with a methyl ester—positions it as a small, bifunctional scaffold for condensation, esterification, and redox transformations [2].

Methyl 2-Hydroxybutanoate (29674-47-3) vs. Closest Analogs: Why Direct Substitution Compromises Outcomes


Scientific and industrial users cannot arbitrarily substitute methyl 2-hydroxybutanoate with its closest structural analogs without compromising application-specific outcomes. The key differentiation emerges at three distinct procurement decision points. First, stereochemical requirements: methyl 2-hydroxybutanoate (CAS 29674-47-3) is typically supplied as the racemic mixture, whereas its enantiopure forms—(S)-methyl 2-hydroxybutanoate (CAS 73349-08-3) and (R)-methyl 2-hydroxybutanoate (CAS 73349-07-2)—exhibit distinct purity specifications, boiling points, and optical rotation values that fundamentally affect chiral synthesis outcomes [1]. Second, hydroxybutanoate positional isomerism: methyl 3-hydroxybutanoate, with its β-hydroxyl group, exhibits fundamentally different reactivity and is employed in distinct metabolic and polymer applications compared to the α-hydroxyl functionality of methyl 2-hydroxybutanoate [2]. Third, ester alcohol chain-length effects: ethyl 2-hydroxybutanoate and butyl 2-hydroxybutanoate differ substantially in lipophilicity (LogP), boiling point, and steric accessibility, directly impacting reaction kinetics and product isolation . The quantitative evidence below demonstrates that each substitution scenario carries measurable, verifiable consequences for procurement decision quality.

Methyl 2-Hydroxybutanoate (CAS 29674-47-3): Comparative Quantitative Evidence for Informed Selection


Chiral Form Purity Specifications: Racemic 29674-47-3 vs. Enantiopure (S)-73349-08-3

For applications requiring stereochemical control, the choice between racemic methyl 2-hydroxybutanoate (CAS 29674-47-3) and enantiopure (S)-methyl 2-hydroxybutanoate (CAS 73349-08-3) is dictated by quantifiable purity specifications. The racemic material is commercially available at 98% chemical purity (Assay) as a colorless liquid . In contrast, the (S)-enantiomer is supplied at ≥99.0% chemical purity (GC) with ≥99.0% enantiomeric excess (ee) and ≤0.3% moisture (Karl Fischer) [1]. The (S)-enantiomer also exhibits a reported boiling point of 198–202°C, notably higher than the racemate's 159.3°C [1], a difference that reflects altered intermolecular interactions in the homochiral form.

Chiral synthesis Pharmaceutical intermediates Stereoselective catalysis

Chiral Form Pair Comparison: (S)-Enantiomer vs. (R)-Enantiomer Differentiation

The two enantiomeric forms of methyl 2-hydroxybutanoate—(S)-methyl 2-hydroxybutanoate (CAS 73349-08-3) and (R)-methyl 2-hydroxybutanoate (CAS 73349-07-2)—differ measurably in their procurement-relevant physical properties. The (S)-enantiomer is reported with a density of 1.12 g/cm³ at 20°C, whereas the (R)-enantiomer is reported with a density of 1.051 g/cm³ [1]. Additionally, the (R)-enantiomer's boiling point is reported at 159.279°C at 760 mmHg, aligning closely with the racemate rather than the elevated boiling point reported for the (S)-enantiomer . Optical rotation is inherently opposite between the two forms, which dictates their distinct roles as chiral building blocks and resolution agents in enantioselective catalysis [2].

Enantioselective synthesis Chiral building blocks Drug development

Ester Alcohol Chain Length Comparison: Methyl vs. Butyl 2-Hydroxybutanoate

The alcohol component of 2-hydroxybutanoate esters dictates critical physicochemical parameters that influence synthetic utility. Methyl 2-hydroxybutanoate (C5H10O3, MW 118.13) exhibits a LogP of -0.19, indicating moderate hydrophilicity . In contrast, butyl 2-hydroxybutanoate (C8H16O3, MW 160.21) demonstrates significantly increased lipophilicity due to the extended C4 alkyl chain . The molecular weight differential of 42.08 g/mol corresponds to the addition of a (CH2)2 unit. Boiling point reflects this structural divergence: methyl ester boils at 159.3°C at 760 mmHg, whereas butyl ester boils at approximately 205°C . This 46°C boiling point elevation alters distillation conditions and product isolation strategies.

Esterification Lipophilicity Reaction kinetics

Positional Isomer Differentiation: α-Hydroxy (2-Hydroxybutanoate) vs. β-Hydroxy (3-Hydroxybutanoate)

Methyl 2-hydroxybutanoate (α-hydroxy ester) and methyl 3-hydroxybutanoate (β-hydroxy ester) represent positional isomers with the identical molecular formula C5H10O3 and molecular weight 118.13 g/mol [1]. However, the hydroxyl group position fundamentally alters their chemical reactivity profiles. The α-hydroxyl group in methyl 2-hydroxybutanoate is adjacent to the ester carbonyl, enabling intramolecular hydrogen bonding and distinct nucleophilic behavior. The β-hydroxyl group in methyl 3-hydroxybutanoate is positioned one carbon removed from the carbonyl, eliminating this proximity effect . This positional distinction results in divergent application landscapes: methyl 2-hydroxybutanoate serves as an intermediate for antiepileptic drug synthesis , whereas methyl 3-hydroxybutanoate is primarily employed in the preparation of poly-(R)-3-hydroxybutyrate polymers and as a metabolic intermediate [1].

Positional isomerism Polymer chemistry Metabolic pathways

Methyl 2-Hydroxybutanoate (CAS 29674-47-3): Validated Procurement Scenarios Based on Comparative Evidence


Pharmaceutical Intermediate Procurement: Racemic α-Hydroxy Ester for Antiepileptic API Synthesis

Procure racemic methyl 2-hydroxybutanoate (CAS 29674-47-3, 98% assay purity) when the synthetic route does not require stereochemical control and the α-hydroxyl ester functionality is specifically needed for condensation or esterification steps. This compound has been patented as an intermediate for antiepileptic drug synthesis, where the racemic nature is either acceptable or subsequent resolution steps are planned . Do NOT substitute with methyl 3-hydroxybutanoate, as the β-hydroxyl positional isomer would yield a different connectivity in the final API structure [1]. Do NOT substitute with butyl 2-hydroxybutanoate unless the higher molecular weight (160.21 g/mol) and increased lipophilicity are specifically required for the target molecule .

Asymmetric Synthesis and Chiral Resolution: Enantiopure (S)- or (R)-Methyl 2-Hydroxybutanoate

For asymmetric synthesis of chiral active pharmaceutical ingredients (APIs) or enantioselective catalysis applications, procure enantiopure (S)-methyl 2-hydroxybutanoate (CAS 73349-08-3) with ≥99.0% chemical purity and ≥99.0% enantiomeric excess, or the (R)-enantiomer (CAS 73349-07-2) as stereochemical requirements dictate . The (S)-enantiomer's reported density of 1.12 g/cm³ at 20°C differs from the (R)-enantiomer's 1.051 g/cm³, which may affect solvent compatibility and phase separation during workup [1]. Using the racemate (29674-47-3) in stereoselective applications introduces the unwanted enantiomer as an impurity, reducing reaction enantioselectivity and complicating downstream purification .

Organophosphate Flame Retardant Intermediate: Specific Use of Racemic Methyl 2-Hydroxybutanoate

Procure racemic methyl 2-hydroxybutanoate (CAS 29674-47-3) as a defined intermediate for synthesizing Bis(2-butoxyethyl) 2-(2-hydroxybutoxy)ethyl phosphate triester (B415225), which is derived from an organophosphate flame retardant precursor . This specific downstream application relies on the α-hydroxyl ester functional group for phosphate triester formation. Substitute esters such as ethyl 2-hydroxybutanoate or butyl 2-hydroxybutanoate would alter the alkyl chain length in the final phosphate triester, modifying the compound's physical properties and potentially its flame-retardant performance characteristics [1].

Small-Molecule Scaffold Procurement for Condensation and Esterification Method Development

Procure methyl 2-hydroxybutanoate (CAS 29674-47-3, minimum 95% purity) as a versatile bifunctional building block for method development involving condensation reactions, esterification, and redox transformations . The compound's low molecular weight (118.13 g/mol) and relatively low boiling point (159.3°C at 760 mmHg) facilitate straightforward purification by distillation, offering practical advantages over higher alkyl esters such as butyl 2-hydroxybutanoate (MW 160.21 g/mol, boiling point ~205°C) during reaction optimization and product isolation [1]. The LogP of -0.19 indicates moderate water miscibility, simplifying aqueous workup procedures compared to more lipophilic analogs .

Technical Documentation Hub

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